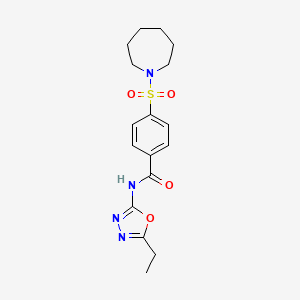

4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Description

4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position and a sulfonamide group at the para-position of the benzamide ring. The sulfonamide moiety is linked to an azepane (7-membered cyclic amine), distinguishing it from smaller heterocyclic substituents like piperidine or morpholine. Its molecular formula is C17H22N4O4S (monoisotopic mass: 378.136 g/mol), with a calculated XLogP3 of ~2.9, indicating moderate lipophilicity .

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c1-2-15-19-20-17(25-15)18-16(22)13-7-9-14(10-8-13)26(23,24)21-11-5-3-4-6-12-21/h7-10H,2-6,11-12H2,1H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPZPOCPYSVVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The 1,3,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Sulfonylation: : The introduction of the azepane sulfonyl group can be achieved by reacting azepane with a sulfonyl chloride derivative. This step often requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.

-

Amide Bond Formation: : The final step involves coupling the oxadiazole derivative with the sulfonylated benzoyl chloride in the presence of a base like pyridine or TEA to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group, leading to the formation of amines or thiols.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Amines, alcohols, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Various substituted benzamides.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Chemical Biology: Employed in the design of molecular tools for studying cellular processes and pathways.

Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The oxadiazole ring may also contribute to binding affinity and specificity by interacting with hydrophobic pockets within the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among 1,3,4-oxadiazole-based benzamides include:

Oxadiazole Substituents :

- Ethyl group (target compound): Smaller alkyl groups improve solubility compared to bulkier substituents like cyclohexyl (e.g., compounds 54–57, ) or aryl groups (e.g., 3,5-dimethoxyphenyl in ). For instance, cyclohexyl derivatives exhibit HPLC purity >95% but may suffer from reduced bioavailability due to steric hindrance .

- Electron-withdrawing groups (e.g., trifluoromethyl, bromo): Enhance metabolic stability but increase molecular weight and lipophilicity (e.g., compounds 6, 7, 19 in ) .

Benzamide Sulfonamide Modifications :

- Azepane vs. smaller rings : The 7-membered azepane in the target compound provides greater conformational flexibility and hydrophobic volume compared to 6-membered piperidine (e.g., compound in ) or 5-membered pyrrolidine. This may enhance binding to larger enzyme pockets, as seen in antifungal analogs () .

- Sulfamoyl vs. sulfonyl groups : Sulfamoyl derivatives (e.g., LMM5 and LMM11, ) show antifungal activity via thioredoxin reductase inhibition, while sulfonyl groups (target compound) may target carbonic anhydrases (e.g., hCA II inhibition in ) .

Benzamide Aromatic Ring Substituents: The target compound lacks substituents on the benzamide ring, whereas derivatives with halogens (e.g., bromo in compound 7, ) or methoxy groups (e.g., compound 20, ) exhibit altered electronic profiles and binding affinities.

Comparative Data Table

Key Insights and Structure-Activity Relationships (SAR)

Oxadiazole Substitution :

- Smaller alkyl groups (ethyl) improve solubility and synthetic accessibility compared to aryl or cyclohexyl groups .

- Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce oral bioavailability .

Antifungal activity correlates with sulfamoyl substituents (e.g., LMM5), suggesting the target compound’s sulfonyl group may require additional modifications for similar efficacy .

Benzamide Modifications :

- Halogenation (e.g., bromo in compound 7) increases molecular weight and polarity, which may be optimized for specific targets like hCA II .

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for 4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is . The structure features an azepane ring connected to a sulfonamide group and an oxadiazole moiety, which are thought to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into antimicrobial , anti-inflammatory , and antitumor effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structural classes exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole and sulfonamide functionalities have shown efficacy against various bacterial strains and fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Notable antifungal activity |

In one study, the synthesized derivatives were evaluated using the serial dilution method against both Gram-positive and Gram-negative bacteria. The presence of electronegative substituents was found to enhance antibacterial activity significantly.

Anti-inflammatory Properties

The sulfonamide group in the compound is known for its anti-inflammatory properties. It has been suggested that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The proposed mechanism of action for 4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.

- Disruption of Membrane Integrity : The interaction with microbial membranes may lead to increased permeability and cell lysis.

- Modulation of Immune Response : By affecting cytokine release, the compound may modulate inflammatory responses.

Case Studies

Several case studies have been reported focusing on the biological evaluation of similar compounds:

- Case Study 1 : A study investigated a series of oxadiazole derivatives for their antibacterial activity against multi-drug resistant strains. The results indicated that modifications in the side chains could significantly enhance their efficacy.

- Case Study 2 : Research on sulfonamide derivatives highlighted their potential as anti-inflammatory agents in animal models of arthritis. The compounds were effective in reducing joint swelling and pain.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.